

2-(tert-Butyl)-5-ethylindoline: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 2-(tert-Butyl)-5-ethylindoline

Cat. No.: B11893895

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Core Identity & Chemical Structure[1][2][3][4]

2-(tert-Butyl)-5-ethylindoline is a lipophilic, chiral (at C2) indoline derivative. It combines the steric bulk of a tert-butyl group at the 2-position with the electron-donating ethyl group at the 5-position. This substitution pattern is critical for modulating the binding affinity of indoline-based ligands in protein pockets, often enhancing hydrophobic interactions while maintaining metabolic stability relative to methyl analogs.

Chemical Identifiers[1][2][3][4][5][6][7]

Identifier	Value	Notes
Chemical Name	2-(tert-Butyl)-5-ethyl-2,3-dihydro-1H-indole	IUPAC Systematic Name
CAS Number	Not Listed (Public Registries)	Primary Reference Analog: 2-tert-Butylindoline (CAS 54856-58-5)
Molecular Formula	C ₁₄ H ₂₁ N	
Molecular Weight	203.33 g/mol	
SMILES	<chem>CCC1=CC2=C(C=C1)NC(C2)C(C)C</chem>	
InChI Key	(Predicted) KVILRWBVJJGGGT-UHFFFAOYSA-N	Based on analog structures
LogP (Predicted)	4.2 ± 0.4	Highly Lipophilic

Structural Visualization

The molecule features a fused benzene and pyrrolidine ring. The tert-butyl group at C2 creates significant steric hindrance, often restricting rotation and influencing the conformation of N-substituted derivatives (e.g., ureas or amides).

Synthesis & Manufacturing Protocols

Since **2-(tert-Butyl)-5-ethylindoline** is not a commodity chemical, it must be synthesized via a targeted pathway. The most robust route involves the Fischer Indole Synthesis followed by selective reduction.

Retrosynthetic Analysis

- Target: **2-(tert-Butyl)-5-ethylindoline**
- Precursor: 2-(tert-Butyl)-5-ethylindole

- Starting Materials: 4-Ethylphenylhydrazine hydrochloride + 3,3-Dimethyl-2-butanone (Pinacolone).

Step-by-Step Synthesis Protocol

Step 1: Fischer Indole Cyclization

This step constructs the indole core. The tert-butyl group is introduced via the ketone.

- Reagents: 4-Ethylphenylhydrazine HCl (1.0 eq), 3,3-Dimethyl-2-butanone (1.1 eq), Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.
- Procedure:
 - Mix hydrazine and ketone in acetic acid.
 - Heat to 80–100°C for 3–4 hours. The hydrazone intermediate forms and undergoes [3,3]-sigmatropic rearrangement.
 - Mechanism: The 4-ethyl group directs cyclization primarily to the 5-position (para to the hydrazine nitrogen in the hydrazone), though minor 7-ethyl isomers may form.
 - Workup: Pour into ice water, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).
- Product: 2-(tert-Butyl)-5-ethylindole.

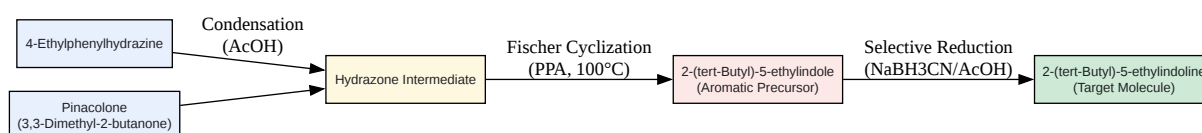
Step 2: Selective Reduction to Indoline

Indoles are aromatic; reducing the pyrrole ring requires specific conditions to avoid reducing the benzene ring.

- Reagents: Sodium Cyanoborohydride (NaBH₃CN) or Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA).
- Procedure:
 - Dissolve the indole (1.0 eq) in glacial acetic acid (or TFA for silane reduction).

- Add NaBH_3CN (3.0 eq) portion-wise at 0°C to prevent polymerization.
- Stir at room temperature for 2–6 hours. Monitor via TLC (Indolines are less polar than indoles and often fluorescent).
- Quench: Basify carefully with NaOH (aq) to $\text{pH} > 10$.
- Extraction: Extract with DCM. The product is an oil or low-melting solid.
- Purification: Silica gel chromatography or recrystallization (if solid) from hexanes.

Synthesis Workflow Diagram



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Caption: Two-step synthesis via Fischer Indole Cyclization followed by hydride reduction.

Applications & Mechanism of Action Pharmaceutical Intermediates (CFTR Modulators)

The 2-(tert-butyl)indoline scaffold is a privileged structure in the design of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators.

- Mechanism: The bulky tert-butyl group locks the conformation of the indoline nitrogen, which is often coupled to a carboxylic acid to form an amide. This rigidity is crucial for fitting into the hydrophobic pockets of the CFTR protein (specifically the NBD1 or MSD domains).
- Role of 5-Ethyl: The 5-ethyl group adds lipophilicity (value) compared to the standard 5-H or 5-fluoro analogs. This can improve membrane permeability and alter metabolic clearance rates (blocking metabolic oxidation at the 5-

position).

Chiral Auxiliaries & Ligands

2-Substituted indolines possess a chiral center at C2.

- Resolution: The racemic amine can be resolved using chiral acids (e.g., tartaric acid) or via chiral HPLC.
- Catalysis: Enantiopure 2-(tert-butyl)indoline derivatives serve as bulky chiral amines in organocatalysis or as ligands in asymmetric metal catalysis (e.g., Palladium-catalyzed cross-couplings), where the tert-butyl group induces high stereoselectivity.

Analytical Characterization (Expected)

Since specific spectral data for the 5-ethyl variant is not public, the following are predicted based on the 5-methyl analog (CAS 1802501-46-7) and 2-tert-butylindoline (CAS 54856-58-5).

Technique	Expected Signal	Interpretation
¹ H NMR (CDCl ₃)	0.95 (s, 9H)	tert-Butyl group (singlet).
1.20 (t, 3H), 2.55 (q, 2H)	5-Ethyl group (triplet/quartet).	
3.50 (dd, 1H)	C2-H (Methine proton next to N).	
2.90–3.10 (m, 2H)	C3-H ₂ (Methylene protons).	
6.5–7.1 (m, 3H)	Aromatic protons (1,2,4-substitution pattern).	
MS (ESI+)	m/z 204.2 [M+H] ⁺	Protonated molecular ion.
IR	~3350 cm ⁻¹	N-H stretching (secondary amine).

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).
- GHS Signal Word:WARNING.
- H-Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Indolines can oxidize to indoles upon prolonged exposure to air and light.

References

- Vertex Pharmaceuticals Inc. (2010). Modulators of ATP-Binding Cassette Transporters. Patent US7645789B2. (Describes the synthesis and use of 2-tert-butylindoline scaffolds in CFTR drug discovery).
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. (Review of indole reduction methods including NaBH₃CN/AcOH).
- PubChem Compound Summary. (2024). 2-tert-Butylindoline (CAS 54856-58-5).[1] National Center for Biotechnology Information.

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Sources

- 1. 2-tert-butyl-2,3-dihydro-1H-indole - CAS号 54856-58-5 - 摩熵化学 [molaid.com]
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